3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to the benzothiophene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Benzothiophene Derivatives: Starting with benzothiophene, various derivatives can be synthesized through electrophilic aromatic substitution reactions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with benzothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic aromatic substitution typically requires strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds. Biology: In biological research, 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can be used as a probe to study enzyme interactions and metabolic pathways. Medicine: Industry: It is used in the production of materials with specific properties, such as increased resistance to degradation and enhanced thermal stability.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Pathways: The compound may influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylbenzoic Acid: Similar structure but without the benzothiophene ring.
Benzothiophene Derivatives: Other derivatives of benzothiophene with different substituents.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to its combination of the trifluoromethyl group and the benzothiophene ring, which provides distinct chemical and biological properties compared to simpler trifluoromethyl compounds or benzothiophene derivatives alone.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)7-5-3-1-2-4-6(5)16-8(7)9(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYIDHSYXUGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744110 | |
Record name | 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-51-1 | |
Record name | 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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